molecular formula C18H16N2O5 B2412839 5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1073607-35-8

5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2412839
CAS No.: 1073607-35-8
M. Wt: 340.335
InChI Key: DQDANIAERHEFQW-UHFFFAOYSA-N
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Description

This product, 5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, is a high-purity chemical compound provided for research purposes. It belongs to a class of pyrano[2,3-c]pyridine derivatives that have demonstrated significant potential in biomedical research, particularly as a scaffold for developing new therapeutic agents. Compounds with this core structure have been synthesized and shown to possess notable antimicrobial properties. Studies on closely related analogs have found significant activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to, and sometimes better than, standard antibiotic and antifungal drugs . The structural features of this compound, including the hydroxymethyl group and the methoxyphenyl carboxamide, are common in pharmacologically active molecules and are key to their interaction with biological targets. Furthermore, the pyrano[2,3-c]pyridine scaffold is of great interest in medicinal chemistry due to its similarity to other privileged structures. Research into analogous 7-aza-coumarine-3-carboxamides (structurally related compounds) has revealed potent anticancer activity against certain cancer cell lines, with efficacy equal to the reference drug Doxorubicin and a significantly higher selectivity index, suggesting a favorable toxicity profile towards normal cells . The presence of the 2-pyridone moiety (as in the 2-oxo group in this compound) is a key pharmacophore found in a variety of biologically active molecules, including antibiotics and antitumor agents . This makes this compound a valuable compound for researchers investigating new antimicrobial and anticancer agents, exploring structure-activity relationships (SAR), or studying mechanisms of action in biological systems. This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the product's identity and purity upon receipt and for its safe handling and use.

Properties

IUPAC Name

5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-10-16-14(11(9-21)8-19-10)7-15(18(23)25-16)17(22)20-12-4-3-5-13(6-12)24-2/h3-8,21H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDANIAERHEFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, with the chemical formula C18H16N2O5C_{18}H_{16}N_{2}O_{5} and CAS number 1073607-35-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrano[2,3-c]pyridine core, which is known for its diverse biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H16N2O5C_{18}H_{16}N_{2}O_{5}
Molecular Weight340.3 g/mol
SMILES RepresentationCOc1cccc(NC(=O)c2cc3c(CO)cnc(C)c3oc2=O)c1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrano compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.25 to 8 mg/mL.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. A comparative analysis indicated that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest . Further investigations are required to elucidate the specific pathways affected by this compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could act as a modulator for receptors related to pain and inflammation.
  • Cell Signaling Pathways : The compound may influence various signaling pathways including NF-kB and MAPK pathways, which are crucial in inflammatory responses and cancer biology.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of pyrano derivatives against clinical isolates of E. coli and S. aureus, showing promising results with MIC values indicating effective inhibition .
  • Case Study on Anti-inflammatory Properties : In a controlled trial, a derivative was tested for its ability to reduce inflammation in animal models, resulting in significant reductions in inflammatory markers compared to controls .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar pyrano-pyridine structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Research indicates that pyrano-pyridine derivatives may exhibit anticancer effects. A study demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. This is attributed to their ability to interact with specific cellular targets involved in cell cycle regulation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For example, interactions with proteins involved in cancer progression and inflammation have been modeled, suggesting potential pathways for therapeutic intervention . These studies provide insights into how structural modifications can enhance efficacy.

Drug Design and Synthesis

The compound serves as a scaffold for drug design, particularly in creating novel therapeutic agents. Synthetic routes have been explored to modify its structure for improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity . The versatility of the pyrano-pyridine framework allows for the introduction of various functional groups that can tailor biological activity.

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated effectiveness against S. aureus and E. coli; successful synthesis confirmed via NMR and FTIR .
Recent Research (2023)Anticancer PropertiesInduced apoptosis in cancer cells; potential for development into anticancer drugs .
Molecular Docking StudiesBinding AffinityIdentified strong interactions with PqsR protein; potential implications for treating bacterial infections .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes substitution reactions with nucleophiles. In studies of structurally similar pyrano[2,3-c]pyridine carboxamides:

  • Reaction with aromatic amines replaces the 3-methoxyphenyl group via cleavage of the amide bond, forming new carboxamide derivatives (e.g., 2-(N-R-phenyl)imino analogs) .

  • Thionation with Lawesson’s reagent converts the carbonyl oxygen to sulfur, yielding thioamide derivatives.

Example Reaction Pathway:

text
R-CONH-Ar + R'-NH₂ → R-CONH-R' + Ar-NH₂

Conditions: Catalytic InCl₃, 50% EtOH, ultrasound irradiation (40°C, 20 min) .

Hydroxymethyl Group Functionalization

The hydroxymethyl (-CH₂OH) group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetate esters under mild acidic conditions.

  • Oxidation : Using MnO₂ or KMnO₄ oxidizes the hydroxymethyl to a carbonyl group (-CHO), enhancing electrophilicity.

  • Nucleophilic substitution : Halogenation with SOCl₂ or PBr₃ yields chloromethyl or bromomethyl derivatives.

Table 1: Representative Reactions of the Hydroxymethyl Group

ReactantProductConditionsYield (%)Source
Acetyl chlorideAcetate esterPyridine, RT, 2 hr82
SOCl₂Chloromethyl derivativeReflux, 6 hr75
MnO₂Aldehyde derivativeCH₂Cl₂, RT, 12 hr68

Pyrano-Pyridine Ring Modifications

The fused pyrano[2,3-c]pyridine core undergoes:

  • Electrophilic substitution : Bromination at the C4 position using NBS (N-bromosuccinimide) in DMF .

  • Ring-opening reactions : Acidic hydrolysis cleaves the pyran ring, yielding pyridine-2,3-dicarboxylic acid derivatives.

Mechanistic Insight (Ring Bromination):

  • NBS generates Br⁺ under radical conditions.

  • Electrophilic attack at the electron-rich C4 position of the pyridine ring.

  • Stabilization via resonance in the aromatic system .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing polyheterocyclic systems:

  • Condensation with malononitrile : Forms fused pyrano-pyridines under ultrasound-assisted catalysis (InCl₃, 20 mol%) .

  • Reaction with hydrazines : Produces pyrazolo[3,4-b]pyridine hybrids with antitumor activity .

Table 2: MCR Outcomes

ComponentsCatalystProduct ClassYield (%)Source
Malononitrile + hydrazine hydrateInCl₃Pyrano[2,3-c]pyrazoles95
Arylaldehydes + ammonium acetateYb(OTf)₃Hexahydropyridocoumarins89

Catalytic Hydrogenation

The 2-oxo group undergoes reduction:

  • H₂/Pd-C : Reduces the lactone carbonyl to a hydroxyl group, forming dihydro-pyrano[2,3-c]pyridines.

  • NaBH₄ : Selective reduction of the pyranone carbonyl without affecting the carboxamide.

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Dimerization : Forms cyclobutane-linked dimers via [2+2] photocycloaddition .

  • Decarboxylation : Loses CO₂ from the carboxamide group under prolonged irradiation.

Biological Activity-Driven Modifications

Structural analogs show enhanced bioactivity through:

  • Sulfonation : Introducing -SO₃H groups at the C5 position improves water solubility and kinase inhibition .

  • Alkylation : Adding lipophilic chains (e.g., hexyl) increases membrane permeability for anticancer applications .

Key Mechanistic Considerations

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while EtOH/H₂O mixtures enhance MCR efficiency .

  • Catalyst choice : InCl₃ and Yb(OTf)₃ improve regioselectivity in ring-forming reactions .

Q & A

Q. Answer :

  • Techniques : Use ¹H/¹³C NMR to identify substituent patterns (e.g., methoxy, hydroxymethyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in structurally similar pyridine derivatives, methoxy groups appear as singlets near δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substitution .
  • Interpretation : Compare observed chemical shifts with computational predictions (e.g., DFT calculations) or analogous compounds. For instance, reports δ 2.40 ppm for methyl groups and δ 7.10–8.12 ppm for aromatic protons in related pyridine derivatives. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: How can computational reaction path search methods optimize synthesis pathways for this compound?

Q. Answer :

  • Methodology : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to map reaction coordinates. For example, ICReDD employs reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation .
  • Application : Use software like Gaussian or ORCA to calculate activation energies for key steps (e.g., cyclization or amide coupling). Validate computational predictions with kinetic studies (e.g., monitoring reaction progress via in situ FTIR) .

Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Q. Answer :

  • Routes : Common methods include:
    • Cyclocondensation : Reacting hydroxymethyl pyridine precursors with 3-methoxyphenyl isocyanates.
    • Multi-step coupling : Sequential amidation and cyclization (e.g., ’s acetamide synthesis).
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature. For example, achieved 80% yield by optimizing reaction time and stoichiometry in DMSO .

Advanced: How can Design of Experiments (DoE) methodologies reduce iterations in multi-step synthesis?

Q. Answer :

  • DoE Framework : Use factorial designs to screen variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design could test temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and reagent ratio (1:1 vs. 1:1.2).
  • Outcome : highlights that DoE reduces experiments by 50% while identifying critical interactions (e.g., solvent-temperature effects on cyclization efficiency) .

Data Contradiction: How to resolve discrepancies in reaction yields or spectroscopic data?

Q. Answer :

  • Systematic Approach :
    • Replicate experiments : Ensure consistency in reagent purity and equipment calibration.
    • Cross-validate characterization : Use alternative techniques (e.g., X-ray crystallography if NMR is ambiguous).
    • Statistical analysis : Apply ANOVA to identify outliers or significant variables (see ’s iterative optimization) .
  • Case Study : resolved spectral overlaps in pyridine derivatives by repeating reactions under inert atmospheres, revealing oxidation side products .

Advanced: What strategies elucidate reaction mechanisms for pyrano[2,3-c]pyridine core formation?

Q. Answer :

  • Kinetic Studies : Monitor intermediate formation via LC-MS or quenching experiments.
  • Computational Modeling : Simulate plausible pathways (e.g., [4+2] cycloaddition vs. stepwise coupling) using DFT. ’s feedback loop integrates experimental kinetics with computed activation barriers to validate mechanisms .

Safety: What protocols mitigate risks when handling reactive intermediates?

Q. Answer :

  • Guidelines : Follow ’s safety regulations:
    • Use fume hoods for volatile intermediates (e.g., isocyanates).
    • Implement real-time gas sensors for toxic byproducts (e.g., HCN in nitrile reactions).
    • Train researchers in emergency procedures (e.g., spill containment) .

Training: How do interdisciplinary programs enhance experimental design?

Q. Answer :

  • Curriculum : Programs like CHEM/IBiS 416 () teach advanced techniques:
    • Chemical biology methods : Labeling strategies (e.g., fluorescent tagging) to track compound localization.
    • Data science integration : Use Python/R for multivariate analysis of reaction datasets .

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